
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano, fluoro, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-2-fluoro-4-(trifluoromethyl)benzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Substitution: The cyano, fluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Applications De Recherche Scientifique
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyano, fluoro, and trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the cyano and fluoro substituents, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)phenylboronic acid: Similar to the above compound but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
2-Cyano-4-(trifluoromethyl)phenylboronic acid: This compound has a similar structure but with the cyano group in a different position, influencing its chemical properties and reactivity.
The unique combination of cyano, fluoro, and trifluoromethyl groups in this compound imparts distinct chemical properties, making it more versatile and valuable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H4BF4NO2 |
|---|---|
Poids moléculaire |
232.93 g/mol |
Nom IUPAC |
[3-cyano-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H |
Clé InChI |
DBQYWDIDRLYABN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)C(F)(F)F)C#N)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


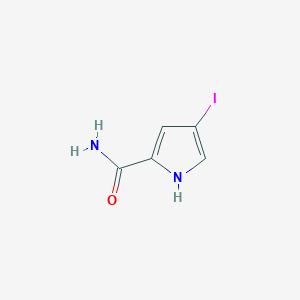
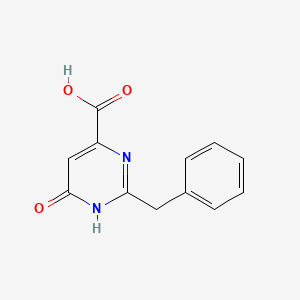

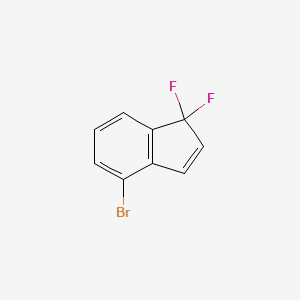


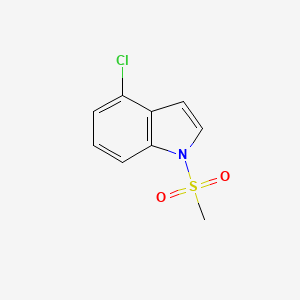

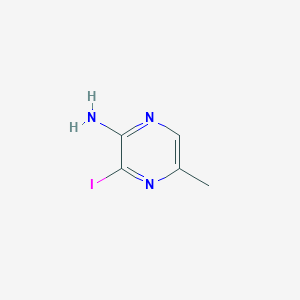


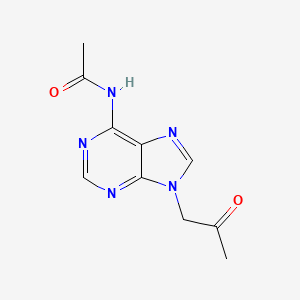
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)
